molecular formula C12H17NO5S B1463470 4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266535-83-4

4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1463470
M. Wt: 287.33 g/mol
InChI Key: VLHRJALDCQRCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266535-83-4 . It has a molecular weight of 287.34 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(N-(3-methoxyphenyl)methylsulfonamido)butanoic acid . The InChI code is 1S/C12H17NO5S/c1-18-11-6-3-5-10(9-11)13(19(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) .

Scientific Research Applications

1. Crystal Structure Analysis

  • Methods of Application: The crystal structure was determined using X-ray diffraction techniques. The compound was crystallized, and the diffraction pattern was analyzed to determine the arrangement of atoms in the crystal lattice .
  • Results: The crystal structure revealed that the compound forms a triclinic crystal system with specific atomic coordinates and displacement parameters .

2. Neuroprotection

  • Application Summary: A methoxy-substituted derivative of 4-phenylbutyric acid, which is structurally similar to the compound , showed protective effects against ER stress-induced neuronal cell death .
  • Methods of Application: The derivative was likely tested in a cellular model of ER stress. The cells would be treated with the compound, and then subjected to conditions that induce ER stress. The survival of the cells would then be assessed .

properties

IUPAC Name

4-(3-methoxy-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-18-11-6-3-5-10(9-11)13(19(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHRJALDCQRCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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